Triethanolamine dodecylbenzenesulfonate

Descripción general

Descripción

Triethanolamine dodecylbenzenesulfonate is a compound that belongs to the class of alkylbenzene sulfonates. It is commonly used as a surfactant in various industrial and household applications. This compound is known for its ability to reduce the surface tension of water, making it an effective cleaning agent. It is typically found in detergents, shampoos, and other personal care products.

Métodos De Preparación

The preparation of triethanolamine dodecylbenzenesulfonate involves a sulfonation reaction followed by neutralization. The synthetic route generally includes the following steps :

Sulfonation Reaction: Dodecylbenzene is reacted with sulfur trioxide in a continuous reactor, such as a falling film reactor. This reaction produces dodecylbenzenesulfonic acid.

Neutralization: The dodecylbenzenesulfonic acid is then neutralized with triethanolamine to form this compound.

Industrial production methods often utilize continuous reactors to ensure efficient and consistent production of the compound .

Análisis De Reacciones Químicas

Triethanolamine dodecylbenzenesulfonate undergoes several types of chemical reactions, including:

Neutralization: As an acidic salt of an amine, it reacts with bases to form neutral salts and water.

Oxidation and Reduction: While it generally does not act as an oxidizing or reducing agent, it can catalyze organic reactions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common reagents used in these reactions include sulfur trioxide for sulfonation and triethanolamine for neutralization. The major products formed are typically salts and water .

Aplicaciones Científicas De Investigación

Industrial Applications

TEA-DBS is utilized in various sectors, including:

- Cleaning Products : It serves as a key ingredient in detergents and cleaning agents, enhancing their efficacy as a wetting agent and emulsifier.

- Cosmetics and Personal Care : Commonly found in shampoos, conditioners, and skin care products, it helps in emulsification and improves the texture of formulations.

- Agriculture : Used as an emulsifier in pesticide formulations, it aids in the effective dispersion of active ingredients.

- Textiles : Functions as a scouring agent and desizing auxiliary in textile processing.

- Construction : Acts as an air entraining agent in concrete formulations, improving workability and durability.

- Food Industry : Employed as an emulsifier in food-contact articles, ensuring the stability of food products.

Data Table of Applications

| Industry | Application Type | Functionality |

|---|---|---|

| Cleaning Products | Detergents | Surfactant, wetting agent |

| Cosmetics | Shampoos, lotions | Emulsifier, foaming agent |

| Agriculture | Pesticide formulations | Emulsifier |

| Textiles | Scouring agents | Wetting agent, dispersant |

| Construction | Concrete additives | Air entraining agent |

| Food Industry | Food-contact articles | Emulsifier |

Case Study 1: Cleaning Efficacy in Household Detergents

A study conducted by Parchem highlighted the effectiveness of TEA-DBS as a surfactant in household cleaning products. The research demonstrated that formulations containing TEA-DBS exhibited superior cleaning performance compared to those without it, particularly in removing oily stains from various surfaces .

Case Study 2: Cosmetic Formulation Stability

Research published by Enaspol indicated that TEA-DBS enhances the stability of cosmetic formulations by preventing phase separation. In a comparative analysis of shampoo formulations, those containing TEA-DBS maintained homogeneity over extended periods, confirming its role as an effective emulsifying agent .

Case Study 3: Agricultural Emulsifiers

In agricultural applications, TEA-DBS has been shown to improve the dispersion of active ingredients in pesticide formulations. A study revealed that TEA-DBS significantly enhanced the bioavailability of herbicides when used as an emulsifier, leading to better weed control outcomes .

Environmental Considerations

While TEA-DBS is widely used across industries, its environmental impact has been evaluated due to its potential to contaminate water sources if improperly managed. Regulatory assessments emphasize the need for responsible handling and disposal to mitigate ecological risks associated with surfactants .

Mecanismo De Acción

The mechanism of action of triethanolamine dodecylbenzenesulfonate involves its ability to reduce surface tension and act as a surfactant. As an amine, it can accept hydrogen ions to form hydroxide and a conjugate acid, thereby raising the pH of the solution . This property allows it to emulsify and solubilize compounds, preventing the separation of emulsions or precipitation of compounds out of solution .

Comparación Con Compuestos Similares

Triethanolamine dodecylbenzenesulfonate can be compared with other alkylbenzene sulfonates, such as:

Sodium dodecylbenzenesulfonate: Similar in structure but uses sodium instead of triethanolamine.

Decylbenzenesulfonate: A shorter alkyl chain compared to dodecylbenzenesulfonate, affecting its surfactant properties.

Tridecylbenzenesulfonate: A longer alkyl chain, which can enhance its hydrophobic properties.

The uniqueness of this compound lies in its combination of triethanolamine and dodecylbenzenesulfonate, providing both surfactant and pH-adjusting properties .

Actividad Biológica

Triethanolamine dodecylbenzenesulfonate (TDBS) is a surfactant that has garnered attention for its biological activity, particularly in the context of its application in various industrial and cosmetic products. This article delves into the biological effects, toxicological data, and potential applications of TDBS based on a review of scientific literature and available research findings.

- Chemical Formula : C15H23NNaO3S

- Molecular Weight : 323.41 g/mol

- CAS Number : 27323-41-7

TDBS is an acidic salt derived from triethanolamine and dodecylbenzenesulfonic acid. It is typically soluble in water, with solutions exhibiting a pH below 7, indicating its acidic nature. This compound is known for its surfactant properties, which make it useful in cleaning and emulsifying applications.

Toxicological Studies

-

Dermal Exposure : A significant study evaluated the effects of triethanolamine (TEA), a component of TDBS, on B6C3F1 mice through dermal application over two years. The study found that:

- Male mice exposed to high concentrations (2,000 mg/kg) exhibited reduced body weight and a slight increase in hemangiosarcomas.

- Female mice showed a significant increase in liver tumors (hepatocellular adenomas) at all dosed levels .

- The study concluded that TEA has potential carcinogenic effects, particularly in female subjects .

- Genetic Toxicology : TDBS has been assessed for mutagenicity through various in vitro and in vivo tests. Results indicated no mutagenic activity in standard assays, including those using Salmonella typhimurium and Drosophila melanogaster, suggesting a low risk for genetic damage .

- Skin Irritation : Clinical findings from dermal studies revealed irritation at application sites, with increasing severity correlating with dosage levels. This underscores the importance of handling TDBS with care to minimize skin exposure .

Environmental Impact

TDBS is also studied for its environmental behavior due to its widespread use in industrial applications. It can catalyze organic reactions and may interact with various environmental factors such as UV light and ozone, leading to degradation products that could pose risks to aquatic life .

Applications

TDBS is utilized across several sectors due to its surfactant properties:

- Cosmetics : Commonly found in personal care products for its emulsifying properties.

- Industrial Cleaning : Effective in formulations designed for heavy-duty cleaning tasks.

- Agricultural Use : May assist in pesticide formulations by improving the spreadability and efficacy of active ingredients.

Case Study 1: Cosmetic Safety Assessment

A comprehensive safety assessment was conducted on TDBS within cosmetic formulations. The findings indicated that while TDBS is effective as a surfactant, concentrations above recommended levels could lead to skin irritation and allergic reactions. Regulatory bodies recommend strict adherence to safety guidelines when incorporating TDBS into cosmetic products .

Case Study 2: Environmental Monitoring

In an environmental monitoring study, TDBS was detected in effluent samples from manufacturing plants. The study highlighted the need for treatment processes to mitigate potential ecological impacts due to the compound's surfactant properties, which can affect aquatic ecosystems by altering surface tension and oxygen transfer rates .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Nature | Acidic salt of triethanolamine; soluble in water |

| Toxicity | Potential carcinogenic effects observed; skin irritation noted |

| Mutagenicity | No mutagenic activity found in standard assays |

| Environmental Effects | Detected in industrial effluents; impacts on aquatic life possible |

| Applications | Used in cosmetics, industrial cleaning, and agriculture |

Propiedades

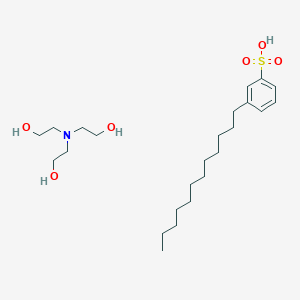

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQBNVFOJDNROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S.C6H15NO3, C24H45NO6S | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material contains triethanolamine dodecylbenzenesulfonate, a white- colored, waxy solid dissolved in a liquid carrier. The primary hazard of this material is its potential threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., White waxy solid dissolved in a liquid carrier; [CAMEO] 60% Aqueous solution: Yellowish-brown liquid; [CHRIS] | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

27323-41-7 | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylbenzenesulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.